molecular formula C16H16N2O B14369164 5-(4-Methylphenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one CAS No. 90156-44-8

5-(4-Methylphenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one

Cat. No.: B14369164
CAS No.: 90156-44-8
M. Wt: 252.31 g/mol
InChI Key: QJMGATLQHXUKHO-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound has a unique structure that includes a 4-methylphenyl group, which may contribute to its distinct pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylamine with a suitable diketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: N-bromosuccinimide (NBS)

Major Products Formed

    Oxidation: Oxidized derivatives

    Reduction: Reduced derivatives

    Substitution: Substituted benzodiazepine derivatives

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The pathways involved include modulation of neurotransmitter release and receptor activity .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its use in treating anxiety and insomnia.

    Clonazepam: Used for its anticonvulsant and anxiolytic effects.

Uniqueness

5-(4-Methylphenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one is unique due to its specific structural features, such as the 4-methylphenyl group, which may contribute to its distinct pharmacological profile. This structural variation can lead to differences in receptor binding affinity, efficacy, and side effect profile compared to other benzodiazepines .

Properties

CAS No.

90156-44-8

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

5-(4-methylphenyl)-1,3,4,5-tetrahydro-1,3-benzodiazepin-2-one

InChI

InChI=1S/C16H16N2O/c1-11-6-8-12(9-7-11)14-10-17-16(19)18-15-5-3-2-4-13(14)15/h2-9,14H,10H2,1H3,(H2,17,18,19)

InChI Key

QJMGATLQHXUKHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CNC(=O)NC3=CC=CC=C23

Origin of Product

United States

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